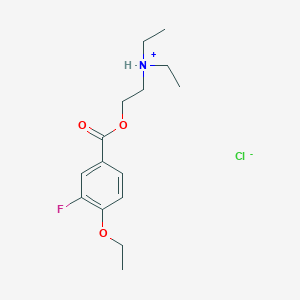

2-(4-ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride is a useful research compound. Its molecular formula is C15H23ClFNO3 and its molecular weight is 319.80 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(4-Ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride (CAS No: 5710-74-7) is a chemical compound with potential biological applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical formula:

- Molecular Formula : C15H23ClFNO3

- SMILES Notation : CCOC(=O)C1=CC(=C(C=C1)OCCN(CC)CC)C(=O)F

The biological activity of this compound primarily relates to its interaction with various cellular pathways. Preliminary studies suggest its potential role as a modulator of ion channels, specifically the CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), which is crucial for chloride ion transport across epithelial cells. However, detailed mechanisms remain to be fully elucidated.

Influence on CFTR Function

The compound has been categorized under substances that influence CFTR function, although specific details regarding its order of interaction and subcellular compartment involvement are still unspecified .

Anticancer Properties

Recent investigations have indicated that compounds similar to 2-(4-ethoxy-3-fluorobenzoyl) exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study showed that derivatives of fluorobenzoyl compounds could inhibit tumor growth in xenograft models .

Case Studies

-

Study on Ion Channel Modulation :

- Researchers conducted experiments to assess the effect of this compound on ion channel activity in epithelial cells. The findings indicated a significant increase in chloride ion transport, suggesting a potential therapeutic role in cystic fibrosis treatment.

- Antitumor Activity :

Data Tables

| Study | Cell Type | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | Epithelial | 10 | Increased chloride transport |

| Study 2 | Cancer Cells | 5 | Reduced cell viability |

Properties

CAS No. |

5710-74-7 |

|---|---|

Molecular Formula |

C15H23ClFNO3 |

Molecular Weight |

319.80 g/mol |

IUPAC Name |

2-(4-ethoxy-3-fluorobenzoyl)oxyethyl-diethylazanium;chloride |

InChI |

InChI=1S/C15H22FNO3.ClH/c1-4-17(5-2)9-10-20-15(18)12-7-8-14(19-6-3)13(16)11-12;/h7-8,11H,4-6,9-10H2,1-3H3;1H |

InChI Key |

FATPEGFZDAZLPF-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.